2-Chloro-3-(chloromethyl)pyrazine

Radical chlorination Synthesis optimization Methylpyrazine derivatives

2-Chloro-3-(chloromethyl)pyrazine (C₅H₄Cl₂N₂, MW 163.00) is the definitive building block for sequential, regioselective pyrazine functionalization. Unlike 2,3-dichloropyrazine or simple chloropyrazine analogs, its ortho‑positioned C2‑Cl (SNAr) and C3‑CH₂Cl (SN2) leaving groups exhibit strictly orthogonal reactivity—enabling benzylic substitution under mild conditions followed by ring‑SNAr without protecting group strategies. This eliminates the low‑yield radical chlorination of methylpyrazine precursors that produces intractable mono‑/di‑/tri‑chlorinated mixtures. Procuring at ≥95% commercial purity transfers the synthetic burden to specialist manufacturers, reducing downstream process steps, improving reproducibility, and accelerating routes to amiloride‑class diuretic pharmacophores (3‑aminopyrazinoylguanidines) and pyrazine‑based agrochemical candidates. Choose this pre‑activated scaffold to secure reliable supply, minimize in‑house synthetic risk, and achieve the precise substituted pyrazine topology your program demands.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 45660-95-5
Cat. No. B1370283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(chloromethyl)pyrazine
CAS45660-95-5
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)CCl)Cl
InChIInChI=1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2
InChIKeyYQGZWZWIEBRCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(chloromethyl)pyrazine (CAS 45660-95-5): Key Intermediate with Ortho-Chloro and Chloromethyl Functionality for Nucleophilic Diversification


2-Chloro-3-(chloromethyl)pyrazine (CAS 45660-95-5) is a pyrazine derivative bearing two distinct electrophilic centers: a ring-bound chlorine at position 2 and a chloromethyl group at position 3 . This ortho-arrangement of leaving groups enables sequential or orthogonal nucleophilic substitution reactions, making the compound a versatile building block for constructing substituted pyrazines in pharmaceutical and agrochemical research . The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid with a molecular formula of C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol .

2-Chloro-3-(chloromethyl)pyrazine CAS 45660-95-5: Why Generic Chloropyrazine Substitution Compromises Synthetic Versatility


Substituting 2-Chloro-3-(chloromethyl)pyrazine with simpler chloropyrazine analogs (e.g., 2-chloropyrazine, 2,3-dichloropyrazine) or mono-chloromethyl derivatives fundamentally alters the achievable substitution sequences and downstream product scope [1]. The ortho-disposed chloro and chloromethyl groups exhibit distinct leaving group propensities under different reaction conditions (nucleophilic aromatic substitution at C2-Cl versus benzylic displacement at C3-CH₂Cl), enabling regioselective functionalization that is not possible with compounds bearing only one type of electrophilic site . Attempting to use 3-chloro-2-methylpyrazine as an alternative introduces an additional synthetic step requiring harsh radical chlorination of the methyl group, which typically proceeds with moderate yields and often yields mixtures of mono-, di-, and tri-chlorinated byproducts [2].

2-Chloro-3-(chloromethyl)pyrazine 45660-95-5: Comparative Reactivity and Synthesis Metrics for Procurement Evaluation


2-Chloro-3-(chloromethyl)pyrazine vs. 3-Chloro-2-methylpyrazine: Avoidance of Radical Chlorination Yield Losses

2-Chloro-3-(chloromethyl)pyrazine eliminates the need for in-house radical chlorination of 3-chloro-2-methylpyrazine, a step that proceeds with limited preparative yield [1]. When methylpyrazine and related methylazines are subjected to N-chlorosuccinimide (NCS)-mediated free radical chlorination, successive chlorination occurs, producing mixtures of chloromethyl, dichloromethyl, and trichloromethyl species that require chromatographic separation [1]. The synthesis of 2-Chloro-3-(chloromethyl)pyrazine from 2-chloro-3-methylpyrazine via a specific benzamide-catalyzed chlorination protocol yields 43.7% isolated product after chromatographic purification, with an additional 9.4 g of >70% purity material obtained [2]. In contrast, the direct purchase of pre-synthesized 2-Chloro-3-(chloromethyl)pyrazine at commercial purities of 95-97% circumvents this yield-limiting step entirely .

Radical chlorination Synthesis optimization Methylpyrazine derivatives

2-Chloro-3-(chloromethyl)pyrazine 45660-95-5: Dual Electrophilic Centers Enable Regioselective Functionalization Not Available with 2,3-Dichloropyrazine

2-Chloro-3-(chloromethyl)pyrazine provides two electrophilic sites with distinct reactivity profiles under nucleophilic conditions, enabling sequential or regioselective functionalization that is not possible with the comparator 2,3-dichloropyrazine [1]. The chloromethyl group at C3 undergoes facile benzylic SN2 displacement under mild conditions, while the C2 ring chlorine requires more forcing nucleophilic aromatic substitution (SNAr) conditions due to pyrazine ring electron deficiency . This orthogonality allows for stepwise introduction of two different nucleophiles—for example, first displacing the chloromethyl group with an amine, followed by substitution of the C2 chlorine with a different nucleophile. 2,3-Dichloropyrazine, bearing two ring chlorines of similar SNAr reactivity, lacks this inherent differentiation [1].

Regioselective synthesis Nucleophilic substitution Pyrazine functionalization

2-Chloro-3-(chloromethyl)pyrazine CAS 45660-95-5: Alternative Synthesis Route from 3-Chloro-2-pyrazinemethanol with ~67% Yield

An alternative synthetic route to 2-Chloro-3-(chloromethyl)pyrazine proceeds from 3-chloro-2-pyrazinemethanol via chlorination of the hydroxyl group, achieving a reported yield of approximately 67% [1]. This compares favorably to the 43.7% yield obtained from the 2-chloro-3-methylpyrazine chlorination route under specific laboratory conditions [2]. Knowledge of both synthetic pathways provides procurement context: the existence of a higher-yielding alternative route from a different starting material may influence commercial availability and pricing dynamics, as manufacturers can select the more economical precursor based on market conditions.

Alternative synthesis Yield comparison Route selection

2-Chloro-3-(chloromethyl)pyrazine in Diuretic Drug Synthesis: Key Intermediate for Amiloride-Class Compounds

2-Chloro-3-(chloromethyl)pyrazine serves as a critical intermediate in the synthesis of 3-aminopyrazinoylguanidine derivatives, a class of diuretic agents structurally related to amiloride that exhibit antikaliuretic effects [1]. The chloromethyl group is essential for installing the guanidine-bearing side chain that confers pharmacological activity. Related compounds lacking the chloromethyl functionality, such as unsubstituted pyrazine or simple chloropyrazines, cannot access this specific pharmacophore architecture without extensive synthetic manipulation. The compound's role in this established medicinal chemistry pathway has been documented in patent literature describing methods for preparing pharmacologically active guanidine compounds .

Amiloride analogs Diuretic agents Pyrazinoylguanidines

2-Chloro-3-(chloromethyl)pyrazine vs. 2-Chloro-3-(trichloromethyl)pyrazine: Controlled Reactivity for Sequential Modifications

In patent literature describing pyrazine-based pesticides, the comparator 2-chloro-3-(trichloromethyl)pyrazine appears alongside the target compound, illustrating a key differentiation in reactivity control [1]. The trichloromethyl analog undergoes facile hydrolysis to carboxylic acid derivatives under mild conditions, which can be advantageous for certain applications but introduces unwanted side reactivity if orthogonal functionalization of the pyrazine ring is desired [1]. 2-Chloro-3-(chloromethyl)pyrazine offers a more controlled, less hydrolytically labile benzylic handle that maintains integrity during nucleophilic aromatic substitution at the C2 chloro position, enabling cleaner sequential modification strategies.

Reactivity control Trichloromethyl analogs Synthetic selectivity

2-Chloro-3-(chloromethyl)pyrazine 45660-95-5: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Pyrazinoylguanidine Diuretics and Ion Channel Modulators

Procure 2-Chloro-3-(chloromethyl)pyrazine for the construction of 3-aminopyrazinoylguanidine scaffolds, a pharmacophore class encompassing amiloride-like diuretic agents with antikaliuretic properties [1]. The chloromethyl group provides the essential benzylic attachment point for introducing guanidine-containing side chains via nucleophilic displacement . The compound enables direct access to this pharmacophore architecture, whereas alternative chloropyrazines lacking the chloromethyl group would require multi-step de novo construction of the side-chain attachment point [1].

Organic Synthesis: Regioselective Sequential Functionalization of Pyrazine Cores

Select 2-Chloro-3-(chloromethyl)pyrazine when synthetic routes require introduction of two distinct substituents onto adjacent positions of the pyrazine ring in a controlled sequence. The ortho-disposed C2-Cl (SNAr-active) and C3-CH₂Cl (SN2-active) electrophiles exhibit orthogonal reactivity, allowing chemists to first functionalize the benzylic position under mild conditions, followed by SNAr at the ring chlorine under more forcing conditions [2]. This built-in regioselectivity eliminates the need for protecting group strategies required when using 2,3-dichloropyrazine or similar analogs with overlapping reactivity [2].

Process Development: Bypassing In-House Radical Chlorination Steps

Use 2-Chloro-3-(chloromethyl)pyrazine as a pre-formed building block to eliminate in-house radical chlorination of methylpyrazine precursors, a step that proceeds with moderate yields (43.7% under optimized laboratory conditions) and often yields mixtures of mono-, di-, and tri-chlorinated species [3] [4]. Procurement of the compound at commercial purities of 95-97% transfers this synthetic burden to specialized manufacturers and reduces the number of steps in downstream process development, improving overall reproducibility and throughput [3].

Agrochemical Research: Pyrazine-Based Pesticide Lead Optimization

Utilize 2-Chloro-3-(chloromethyl)pyrazine in agrochemical discovery programs exploring pyrazine-based pesticides. The compound appears in patent literature alongside more highly chlorinated analogs (e.g., 2-chloro-3-(trichloromethyl)pyrazine), where its single chloromethyl substituent offers distinct reactivity and physicochemical properties relative to trichloromethyl or dichloromethyl variants [5]. The compound's controlled benzylic reactivity is particularly valuable when hydrolysis-prone substituents must be avoided during subsequent pyrazine ring modifications [5].

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